molecular formula C9H11NO2S2 B13179697 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde

Cat. No.: B13179697
M. Wt: 229.3 g/mol
InChI Key: JPQJLWHSRFQFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO2S2 and a molecular weight of 229.32 g/mol . This compound features a furan ring substituted with a dithiazepane moiety and an aldehyde group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde involves several steps, typically starting with the formation of the furan ring followed by the introduction of the dithiazepane group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dithiazepane moiety may also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the furan ring, dithiazepane moiety, and aldehyde group, which together provide a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C9H11NO2S2

Molecular Weight

229.3 g/mol

IUPAC Name

5-(1,2,5-dithiazepan-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H11NO2S2/c11-7-8-1-2-9(12-8)10-3-5-13-14-6-4-10/h1-2,7H,3-6H2

InChI Key

JPQJLWHSRFQFLD-UHFFFAOYSA-N

Canonical SMILES

C1CSSCCN1C2=CC=C(O2)C=O

Origin of Product

United States

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